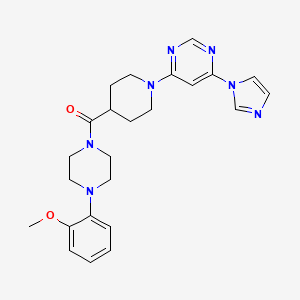
(2,6-ジエチル-4-メチルフェニル)ボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a boronic acid generally consists of a boron atom bonded to an oxygen atom and two carbon atoms. The boron atom is capable of forming stable covalent bonds with other atoms, making boronic acids useful in a variety of chemical reactions .Chemical Reactions Boronic acids are widely used in organic synthesis. They are particularly known for their role in the Suzuki-Miyaura cross-coupling reaction, which is a type of reaction that forms carbon-carbon bonds .
科学的研究の応用
抗寄生虫薬開発
最近の研究では、化合物13の抗前鞭毛体活性に注目が集まっています。この化合物は、(2,6-ジエチル-4-メチルフェニル)ボロン酸と構造的に類似しています。分子シミュレーションによると、この化合物はリーシュマニア・マジョールプリントランスポーター1 (LmPTR1) の活性部位に結合しやすいことが示唆されています。 この発見は、新規な抗リーシュマニア薬の設計の可能性を開きます .
mTORキナーゼ阻害剤
生物学的に活性な化合物の合成には、しばしばボロン酸が関与します。例えば、(2,6-ジエチル-4-メチルフェニル)ボロン酸誘導体は、mTORキナーゼ阻害活性を示すイミダゾ[4,5-b]ピラジン-2-オンの開発に貢献しています。 mTOR (ラパマイシン哺乳類標的) は、細胞の増殖と代謝の重要な調節因子です .
材料科学と触媒
ボロン酸は、特に機能性材料の設計において、材料科学に適用されています。研究者は、センサー、ポリマー、超分子集合体におけるボロン酸の使用を調査してきました。 さらに、ボロン酸は遷移金属触媒反応の配位子として機能し、グリーンで持続可能な触媒に貢献しています .
作用機序
Target of Action
The primary target of (2,6-Diethyl-4-methylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, the compound interacts with its target through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by (2,6-Diethyl-4-methylphenyl)boronic acid . This reaction enables the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The downstream effects include the synthesis of a variety of organic compounds, contributing to the diversity and complexity of organic chemistry .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.36 , which could impact its bioavailability.
Result of Action
The primary result of the action of (2,6-Diethyl-4-methylphenyl)boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This contributes to the synthesis of a wide range of organic compounds, enhancing the diversity of chemical structures that can be achieved in organic synthesis .
Action Environment
The action of (2,6-Diethyl-4-methylphenyl)boronic acid is influenced by environmental factors such as temperature and the presence of other reactants . It is recommended to store the compound under an inert gas (nitrogen or argon) at 2-8°C . The compound’s action may also be affected by the specific conditions of the Suzuki–Miyaura coupling reaction, including the choice of catalyst and the reaction temperature .
Safety and Hazards
将来の方向性
The use of boronic acids in organic synthesis, particularly in carbon-carbon bond-forming reactions, continues to be an active area of research. Future directions may involve the development of new synthetic methods using boronic acids, as well as their application in the synthesis of complex organic molecules .
特性
IUPAC Name |
(2,6-diethyl-4-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO2/c1-4-9-6-8(3)7-10(5-2)11(9)12(13)14/h6-7,13-14H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIQZLJNCMHCCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1CC)C)CC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-methoxy-3-nitro-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B2456284.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2456285.png)
![5-(5-Bromopyrimidin-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2456286.png)
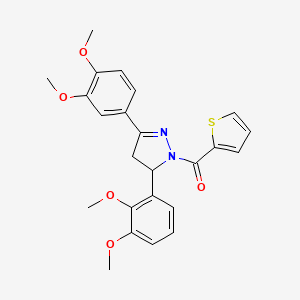
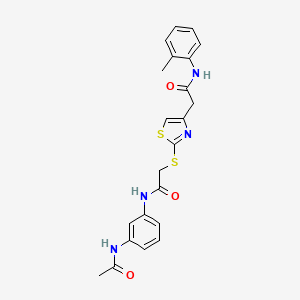

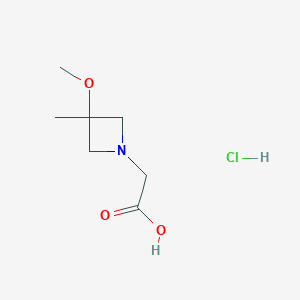
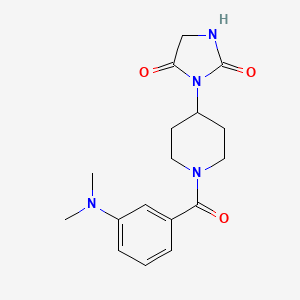
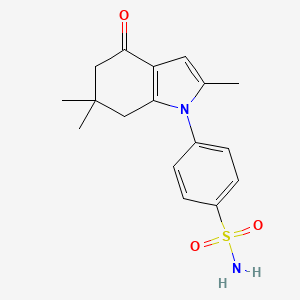
![4-Methoxyphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2456299.png)
![N-(2-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2456300.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2456304.png)
